molecular formula C19H21N5OS B2360557 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 905764-88-7

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2360557
CAS RN: 905764-88-7
M. Wt: 367.47
InChI Key: SJJZIYQSOKWKAO-UHFFFAOYSA-N
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Description

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. ABT-737 targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer and contribute to tumor cell survival.

Scientific Research Applications

Antifungal Activity

1,2,4-Triazole derivatives are known for their antifungal properties . The subject compound could be explored for its efficacy against fungal infections, particularly those resistant to current antifungal agents. Research could focus on its mechanism of action, spectrum of activity, and potential as a topical or systemic antifungal treatment.

Anticancer Research

Compounds with a 1,2,4-triazole core have shown anticancer activities . The benzyl and dimethylphenyl groups could interact with various cancer cell lines, and studies could investigate its role as a cytotoxic agent, its selectivity for cancer cells over normal cells, and its use in combination therapies.

Anti-inflammatory and Analgesic Uses

Due to the presence of the triazole ring, which is associated with anti-inflammatory and analgesic effects , this compound could be valuable in the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Its effectiveness in reducing inflammation and pain could be compared with current NSAIDs.

Antidepressant and Anxiolytic Effects

Research could explore the compound’s potential as an antidepressant or anxiolytic agent . Its interaction with neurotransmitter systems, such as serotonin or GABA, could be examined, along with its pharmacokinetics and safety profile.

Enzyme Inhibition

Many triazole derivatives act as enzyme inhibitors. This compound could be studied for its ability to inhibit enzymes like aromatase, which is crucial in estrogen biosynthesis and a target for breast cancer therapy .

Development of Diagnostic Agents

The structural features of this compound suggest potential use in developing diagnostic agents, particularly imaging agents for diseases like cancer. Its ability to bind selectively to certain biological targets could be harnessed to enhance imaging techniques such as PET or SPECT .

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13-7-6-10-16(14(13)2)21-18(25)12-26-19-23-22-17(24(19)20)11-15-8-4-3-5-9-15/h3-10H,11-12,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJZIYQSOKWKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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